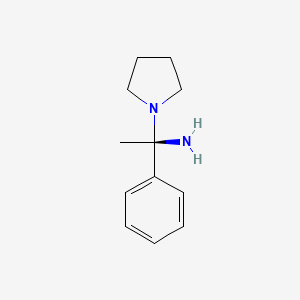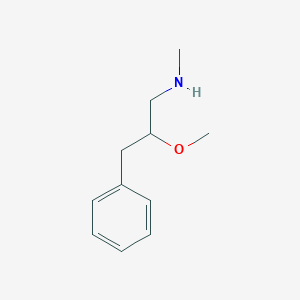
2-methoxy-N-methyl-3-phenylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-N-methyl-benzenepropanamine is an organic compound with the molecular formula C11H17NO It is a derivative of benzenepropanamine, characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-methyl-benzenepropanamine typically involves the following steps:
Starting Material: The synthesis begins with benzenepropanamine.
Methylation: The nitrogen atom is methylated using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of 2-Methoxy-N-methyl-benzenepropanamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Catalysts and Reagents: Employing efficient catalysts and reagents to optimize yield and purity.
Purification: Implementing purification techniques such as distillation and crystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 2-Methoxy-N-methyl-benzenepropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) facilitate substitution reactions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, other substituted compounds.
科学的研究の応用
2-Methoxy-N-methyl-benzenepropanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of various chemicals and materials.
作用機序
The mechanism of action of 2-Methoxy-N-methyl-benzenepropanamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups influence its binding affinity and specificity. The compound may modulate biochemical pathways, leading to various physiological effects.
類似化合物との比較
- 2-Methoxy-N-methyl-benzeneethanamine
- 3-Methoxy-N-methyl-benzenepropanamine
- 2-Methoxy-N-ethyl-benzenepropanamine
Comparison:
- Structural Differences: Variations in the position of the methoxy group and the length of the carbon chain.
- Unique Properties: 2-Methoxy-N-methyl-benzenepropanamine’s specific arrangement of functional groups imparts unique chemical and biological properties, distinguishing it from similar compounds.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
2-methoxy-N-methyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-12-9-11(13-2)8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 |
InChIキー |
PXQDAJALXJRFAB-UHFFFAOYSA-N |
正規SMILES |
CNCC(CC1=CC=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




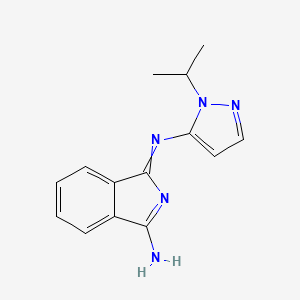
![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)
![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)
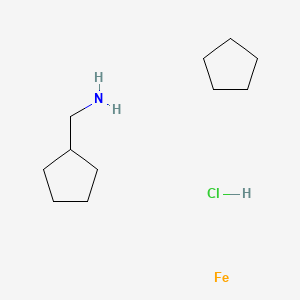
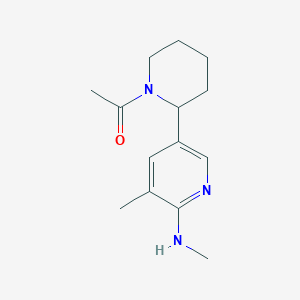
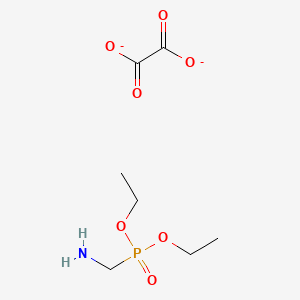
![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)

